Methyl 4-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoate
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Overview
Description
Methyl 4-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperidine moiety, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoate typically involves the substitution of chloride ions in cyanuric chloride with 4-aminobenzoic acid, followed by esterification to form the methyl ester analog . The reaction conditions often include the use of sodium carbonate as an acid scavenger and an ice-bath to control the temperature .
Industrial Production Methods
Industrial production methods for this compound may involve microwave irradiation to achieve higher yields and purity in a shorter time . This method is advantageous as it reduces reaction times and improves the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The triazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the triazine ring .
Scientific Research Applications
Methyl 4-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity to its targets, leading to increased efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives such as:
- 1,3,5-Triazine aminobenzoic acid derivatives
- Methyl 4-(dimethylamino)benzoate
- 4-(Dimethylamino)benzoic acid methyl ester
Uniqueness
Methyl 4-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine moiety and the triazine ring makes it particularly versatile for various applications in research and industry .
Properties
Molecular Formula |
C18H23N5O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 4-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C18H23N5O3/c1-22(2)16-19-17(23-11-5-4-6-12-23)21-18(20-16)26-14-9-7-13(8-10-14)15(24)25-3/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
BUMIBHSAAWBUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)OC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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